Compound Description: This compound is a syn isomer of a benzimidazole derivative that exhibits antirhinovirus activity in vitro. It effectively inhibits the multiplication of 15 different rhinovirus serotypes. []
Relevance: This compound shares the core benzimidazol-2-amine structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It differs in the substituents at the 1 and 6 positions of the benzimidazole ring, featuring an isopropylsulfonyl group at position 1 and a [(hydroxyimino)phenyl]methyl group at position 6. []
Compound Description: This compound is the anti isomer of the aforementioned syn isomer and exhibits greater potency as an inhibitor of rhinovirus multiplication compared to its syn counterpart. []
Relevance: Similar to its syn isomer, this compound also shares the core benzimidazol-2-amine structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It features an isopropylsulfonyl group at position 1 and a [(hydroxyimino)phenyl]methyl group at position 6 of the benzimidazole ring. []
Compound Description: This compound serves as a precursor for the synthesis of pyrazolo(1,5-a)pyrimidine derivatives. []
Relevance: This compound contains the 1-methyl benzimidazol-2-yl moiety, which is also present in 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It is further linked to a pyrazole ring system. []
Compound Description: This compound reacts with 2-amino benzothiazole to yield pyrimido(2,1-b)benzo-thiazole, a key intermediate for synthesizing biologically interesting molecules. []
Relevance: This compound, like the previously mentioned compound, contains the 1-methyl benzimidazol-2-yl moiety found in 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It features an acrylonitrile group substituted with two methylthio groups at position 3. []
Compound Description: This benzimidazole derivative crystallizes as a dihydrate and forms a three-dimensional network in its crystal structure due to hydrogen bonding interactions involving the amine and nitro groups. []
Relevance: This compound shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, although it features a nitro group at position 5 and an amine group at position 6, with a methyl group at position 2. []
Compound Description: This series of compounds was synthesized and evaluated for its potential as antagonists of the A2B adenosine receptor. []
Relevance: This series contains the benzimidazol-2-yl moiety, a common structural feature with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It is connected to a pyrazole ring through a methoxy linker and further incorporated into a xanthine framework. []
Compound Description: This compound is a specific derivative within the series of 1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines and showed potent antagonistic activity against the human A2B adenosine receptor (Ki A2B = 9.4 nM). It also exhibited notable selectivity over other adenosine receptor subtypes. []
Relevance: This specific compound, as a member of the series mentioned above, shares the benzimidazol-2-yl moiety with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It features a 4-chloro-6-trifluoromethyl substituted benzimidazol-2-yl linked to a pyrazole ring through a methoxy group. The pyrazole ring is further incorporated into a xanthine scaffold. []
Compound Description: This pyrazole-xanthine compound demonstrates high affinity for the A2B adenosine receptor (Ki = 4.0 nM) and exhibits good selectivity over other adenosine receptor subtypes. []
Relevance: Although this compound does not directly contain a benzimidazole ring, it is mentioned as a part of the same structure-activity relationship study targeting A2B adenosine receptor antagonists that led to the discovery of the benzimidazole-containing compounds. This compound showcases the core structural features of the potent A2B antagonists within the series, emphasizing the importance of the 3-hydroxy-1-methyl-1H-pyrazol-5-yl group linked to a xanthine scaffold. The research suggests that modifications to this core structure, including the introduction of a benzimidazol-2-yl moiety, can enhance potency and selectivity. []
2-Substituted benzimidazol-4-ols
Compound Description: This class of compounds was studied for their potential as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory response. []
Relevance: This class of compounds shares the benzimidazole core structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, highlighting the diverse biological activities associated with benzimidazoles. This class features a hydroxyl group at position 4 and various substituents at position 2. []
Compound Description: This specific benzimidazol-4-ol derivative demonstrated significant inhibition of 5-lipoxygenase activity in cell-free assays. Additionally, it exhibited anti-inflammatory effects by inhibiting monocyte accumulation in a pleural exudate model. []
Relevance: Belonging to the 2-substituted benzimidazol-4-ols, this compound shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It is distinguished by its specific substituents: a tert-butyl group at position 5, a methyl group at position 7, a trifluoromethyl group at position 2, and a hydroxyl group at position 4. []
Compound Description: This benzimidazol-4-ol derivative exhibited potent inhibitory activity against 5-lipoxygenase in cell-free assays and showed anti-inflammatory effects in a pleural exudate model. []
Relevance: This compound also belongs to the class of 2-substituted benzimidazol-4-ols and shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It is characterized by a 4-methoxybenzyl group at position 2, a methyl group at position 7, and a hydroxyl group at position 4. []
2-Arylamino-1H-benzimidazoles
Compound Description: This class of compounds was synthesized and evaluated for its antimicrobial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). []
Relevance: This class of compounds shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, demonstrating the versatility of benzimidazoles in medicinal chemistry. This class is defined by an arylamino group at position 2 of the benzimidazole ring. []
Compounds 16-45
Compound Description: These compounds represent specific derivatives within the 2-arylamino-1H-benzimidazoles class. These compounds exhibited potent anti-bacterial activity against both Staphylococcus aureus ATCC 25923 and methicillin-resistant Staphylococcus aureus, exceeding the potency of reference compounds ampicillin and sultamicillin. []
Relevance: These specific derivatives, as members of the 2-arylamino-1H-benzimidazoles, share the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. Their exact structures are not fully elaborated in the provided abstract, but they are characterized by diverse aryl substituents on the amino group at position 2 of the benzimidazole ring. []
Compounds 37, 41, and 43
Compound Description: Within the series of 2-arylamino-1H-benzimidazoles, these specific compounds emerged as the most potent antibacterial agents against Staphylococcus aureus ATCC 25923 and methicillin-resistant Staphylococcus aureus, demonstrating the lowest minimum inhibitory concentration (MIC) values ranging from 0.19 to 0.095 µg/ml. []
Compound Description: This compound is a potent inhibitor of Factor XIa, a key enzyme in the blood coagulation cascade. It exhibits single-digit nanomolar binding affinity for Factor XIa and demonstrates excellent selectivity against other relevant blood coagulation enzymes. []
Relevance: While not directly containing a benzimidazole ring, this compound features a trifluoromethyl group, a common structural feature with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. The presence of the trifluoromethyl group in both compounds suggests potential shared physicochemical properties and interactions with biological targets. []
Compound Description: This compound is synthesized through a multi-step process and is described as a novel compound with potential therapeutic applications. []
Relevance: This compound shares the trifluoromethyl group with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. Additionally, it features an imidazole ring, highlighting the presence of nitrogen-containing heterocycles in both compounds. []
Compound Description: This 7-azaindole analog demonstrates strong interaction with colony-stimulating factor 1 receptor (CSF-1R) and exhibits cytotoxic activity against MCF-7, A549, and HOS cancer cell lines. []
Relevance: Similar to 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, this compound contains a trifluoromethyl group and belongs to a class of nitrogen-containing heterocyclic compounds. The presence of trifluoromethyl and the shared heterocyclic nature suggest potential similarities in their physicochemical properties. []
Compound Description: This aminofurazan-based Rho kinase inhibitor effectively reduces pulmonary and systemic arterial pressures, making it a potential therapeutic agent for pulmonary hypertension. []
Relevance: Although this compound does not directly contain a benzimidazole ring, it showcases the use of a trifluoromethyl group as a key structural component in potent inhibitors, similar to 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. Both compounds belong to a broader category of nitrogen-containing heterocyclic compounds. []
Compound Description: This pyrazolylpyrimidine derivative exhibits strong herbicidal activity against Pennisetum alopecuroides L., particularly inhibiting root growth with an IC50 of 1.90 mg/L. []
Relevance: Sharing the trifluoromethyl group with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, this compound highlights the application of this group in diverse fields beyond medicinal chemistry. Both compounds belong to a broader category of nitrogen-containing heterocyclic compounds. []
Compound Description: This pyrazolylpyrimidine derivative displays strong herbicidal activity by significantly inhibiting chlorophyll levels in Pennisetum alopecuroides L. seedlings (IC50 = 3.14 mg/L). []
Relevance: Similar to the previous compound, this derivative also incorporates a trifluoromethyl group, a common feature with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, and falls under the category of nitrogen-containing heterocyclic compounds. []
Compound Description: This compound is an effective reagent for the electrophilic trifluoromethylthiolation of various organic compounds. []
Relevance: This compound shares the trifluoromethyl group with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, highlighting the importance of this group in influencing chemical reactivity. []
2 (1-7)
Compound Description: These complexes represent a series of mononuclear nickel(II) complexes where L is a tetradentate tripodal 4N ligand. The complexes catalyze the hydroxylation of alkanes using meta-chloroperoxybenzoic acid (m-CPBA) as an oxidant, showing varying levels of catalytic activity and selectivity based on the specific ligand employed. []
Relevance: While these complexes don't share the benzimidazole core structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, they highlight the use of tripodal ligands containing pyridine and imidazole moieties, similar to the presence of a methylated imidazole in the target compound. These complexes demonstrate the importance of ligand design in influencing the reactivity and selectivity of metal catalysts. []
Compound Description: This potent novel psychoactive substance (NPS) opioid belongs to the benzimidazole class and exhibits high potency (EC50 of 11.1 nM) and efficacy (Emax 180% of hydromorphone) at the μ-opioid receptor (MOR). []
Relevance: This compound shares the benzimidazole core structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, highlighting the potential for benzimidazoles to interact with opioid receptors. []
Compound Description: This compound, initially characterized as a kinase inhibitor, has been identified as a novel agonist of the G protein-coupled receptor GPR39. Its activity is allosterically modulated by zinc. []
Relevance: This compound shares the presence of a trifluoromethyl group with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, and both compounds belong to a larger category of nitrogen-containing heterocyclic compounds. The compound's activity at GPR39 and its modulation by zinc suggest potential complexity in its pharmacological profile. []
Compound Description: This compound, initially known as a kinase inhibitor, has been identified as a novel agonist of the G protein-coupled receptor GPR39. Its activity at GPR39 is allosterically modulated by zinc. []
Relevance: This compound is a benzimidazole derivative and shares this core structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, demonstrating the potential of benzimidazoles to interact with diverse targets beyond kinases. []
Compound Description: This compound is a previously characterized agonist of the G protein-coupled receptor GPR39. []
Relevance: Although not a benzimidazole derivative, this compound is mentioned in the same research paper as 1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771), highlighting its role as a GPR39 agonist and facilitating comparative analysis of their signaling profiles. []
Compound Description: This compound is a novel, orally available, functionally selective GABAA α5 negative allosteric modulator (NAM) that enhances long-term potentiation and shows efficacy in improving cognitive deficits in preclinical models without inducing anxiogenic or proconvulsant effects. []
Relevance: This compound shares the benzimidazole core structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. []
Compound Description: This series of benzimidazole derivatives incorporates an oxadiazole ring and was evaluated for its antioxidant properties. []
Relevance: This series shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, demonstrating the diverse modifications possible on the benzimidazole scaffold. []
Compound Description: This series of benzimidazole derivatives, containing an oxadiazole ring, was evaluated for its antioxidant properties. []
Relevance: This series shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, demonstrating the diverse modifications possible on the benzimidazole scaffold. []
Compound Description: This specific compound, within the series of 2-[(2-(4-Klorofenil)-1H-benzo[d]imidazol-1-il)metil]-5-(aril)-1,3,4-oksadiazol derivatives, demonstrated the most potent antioxidant activity among the tested compounds, exhibiting significant inhibition of lipid peroxidation (54%) and effects on EROD enzyme activity (70%). []
Relevance: Belonging to the series of oxadiazole-containing benzimidazole derivatives, this compound shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.